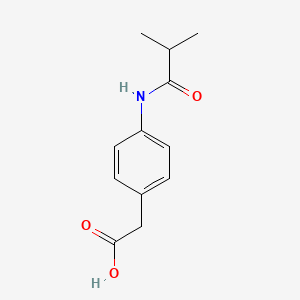
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is an organic compound featuring a pyridazine ring, a trifluoromethoxy group, and a benzenesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide generally involves multi-step organic reactions. A common approach starts with the preparation of the 6-oxopyridazine moiety, followed by the attachment of the propyl chain. The final step includes introducing the trifluoromethoxy group onto the benzenesulfonamide framework. The reaction conditions typically require controlled temperatures, inert atmospheres, and the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Scaling up this synthesis for industrial production necessitates optimizing each reaction step. This includes the careful selection of starting materials, solvents, and catalysts. Automation and process control technologies are employed to maintain consistent quality and to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various types of chemical reactions:
Oxidation: Introduction of an oxidizing agent to convert functional groups.
Reduction: Use of reducing agents to achieve desired functional modifications.
Substitution: Halogenation, alkylation, or other substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, anhydrous environments, and specific pH levels.
Major Products Formed
The primary products formed from these reactions depend on the reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for the synthesis of more complex molecules. Its functional groups provide versatile reaction sites for further chemical modifications.
Biology
Biologically, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide has been studied for its interactions with biomolecules. It can bind to specific proteins or enzymes, influencing their activity.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, it is used in the manufacture of specialty chemicals. Its properties are leveraged in the development of advanced materials and chemical intermediates.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as proteins or enzymes, thereby modulating their activity. This interaction is facilitated by the unique functional groups present in the compound, which can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Uniqueness and Similar Compounds
Compared to other compounds with similar functional groups, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its specific trifluoromethoxy group, which imparts distinct chemical properties. Similar compounds include:
N-(3-(pyridazin-3-yl)propyl)-4-(methoxy)benzenesulfonamide
N-(3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl)-4-(fluoromethoxy)benzenesulfonamide
Each of these similar compounds exhibits unique variations in their chemical structures, leading to different physical, chemical, and biological properties.
There you go—a comprehensive look at this fascinating compound! Anything you'd like to dig deeper into?
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4S/c15-14(16,17)24-11-4-6-12(7-5-11)25(22,23)19-9-2-10-20-13(21)3-1-8-18-20/h1,3-8,19H,2,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWRGZBLIFPBQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide](/img/structure/B2389045.png)
![2-[Benzyl(methyl)carbamoyl]benzoic acid](/img/structure/B2389047.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4,5-dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B2389048.png)

![N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2389051.png)


![2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2389055.png)
![3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2389056.png)
![9,9-dimethyl-6-propan-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2389057.png)


